molecular formula C8H12N4O3 B2852794 1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide CAS No. 2155840-65-4

1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide

Cat. No.: B2852794
CAS No.: 2155840-65-4
M. Wt: 212.209
InChI Key: ANOODDRAVAWJFJ-RNFRBKRXSA-N
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Description

1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide is a chemical compound with the molecular formula C8H12N4O3. It is known for its unique structure, which includes a methoxyoxolan ring and a triazole ring.

Preparation Methods

The synthesis of 1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the triazole or methoxyoxolan rings are replaced with other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The methoxyoxolan ring may also contribute to the compound’s overall activity by enhancing its stability and bioavailability .

Comparison with Similar Compounds

1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3R,4S)-4-methoxyoxolan-3-yl]triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-14-7-4-15-3-6(7)12-2-5(8(9)13)10-11-12/h2,6-7H,3-4H2,1H3,(H2,9,13)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOODDRAVAWJFJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N2C=C(N=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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